Cas no 2307758-74-1 (rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis)

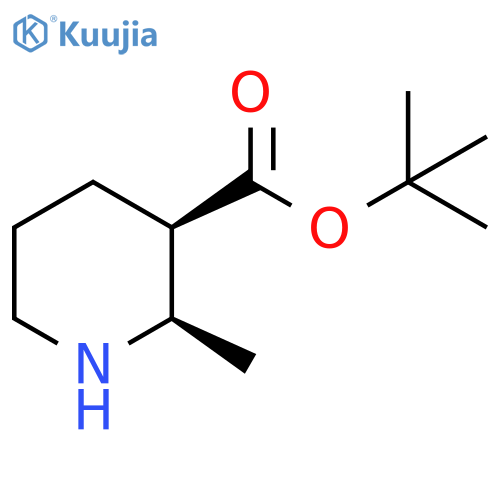

2307758-74-1 structure

商品名:rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis

CAS番号:2307758-74-1

MF:C11H21NO2

メガワット:199.28994345665

MDL:MFCD29764285

CID:5248585

PubChem ID:121553633

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2R,3R)-rel-

- rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis

-

- MDL: MFCD29764285

- インチ: 1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1

- InChIKey: WCPOCOGPKKHOIS-RKDXNWHRSA-N

- ほほえんだ: N1CCC[C@@H](C(OC(C)(C)C)=O)[C@H]1C

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257085-0.25g |

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate |

2307758-74-1 | 95% | 0.25g |

$216.0 | 2024-06-18 | |

| Enamine | EN300-257085-1.0g |

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate |

2307758-74-1 | 95% | 1.0g |

$528.0 | 2024-06-18 | |

| Enamine | EN300-257085-1g |

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis |

2307758-74-1 | 95% | 1g |

$528.0 | 2023-09-14 | |

| Enamine | EN300-257085-10g |

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis |

2307758-74-1 | 95% | 10g |

$2269.0 | 2023-09-14 | |

| Aaron | AR0291TV-5g |

rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |

2307758-74-1 | 95% | 5g |

$2129.00 | 2025-02-17 | |

| Aaron | AR0291TV-250mg |

rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |

2307758-74-1 | 95% | 250mg |

$322.00 | 2025-02-17 | |

| Aaron | AR0291TV-500mg |

rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |

2307758-74-1 | 95% | 500mg |

$585.00 | 2025-02-17 | |

| Aaron | AR0291TV-1g |

rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |

2307758-74-1 | 95% | 1g |

$751.00 | 2025-02-17 | |

| 1PlusChem | 1P0291LJ-250mg |

rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |

2307758-74-1 | 95% | 250mg |

$320.00 | 2024-05-24 | |

| 1PlusChem | 1P0291LJ-50mg |

rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |

2307758-74-1 | 95% | 50mg |

$182.00 | 2024-05-24 |

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2307758-74-1 (rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量